molecular formula C10H17ClN4O2 B2576742 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2171988-69-3

6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B2576742
CAS No.: 2171988-69-3
M. Wt: 260.72
InChI Key: VOFZUWUJFKUPEP-UHFFFAOYSA-N
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Description

6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an aminopiperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrimidine ring, followed by the introduction of the aminopiperidine group through nucleophilic substitution reactions. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s integrity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione sulfate
  • 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione phosphate

Uniqueness

Compared to similar compounds, 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride offers unique properties such as enhanced solubility and stability due to the presence of the hydrochloride salt. These characteristics make it particularly suitable for certain applications in research and industry where solubility and stability are critical factors.

Properties

IUPAC Name

6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZUWUJFKUPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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